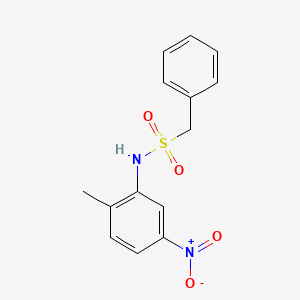
N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide, commonly known as EPPTB, is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key regulator of insulin signaling and has been implicated in the pathogenesis of obesity, type 2 diabetes, and other metabolic disorders.
Wirkmechanismus
EPPTB acts as a competitive inhibitor of N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide by binding to its catalytic site and preventing the dephosphorylation of insulin receptor substrate 1 (IRS-1) and other downstream targets of insulin signaling. This leads to the activation of the insulin receptor and its downstream signaling pathways, resulting in increased glucose uptake and metabolism in target tissues.
Biochemical and Physiological Effects
EPPTB has been shown to have a number of biochemical and physiological effects related to its inhibition of N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide. These include increased insulin sensitivity and glucose uptake, activation of the Akt and AMPK signaling pathways, inhibition of lipogenesis and gluconeogenesis, and modulation of inflammatory and oxidative stress pathways. EPPTB has also been shown to reduce body weight and adiposity in animal models of obesity and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
EPPTB has several advantages as a tool compound for studying N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide and insulin signaling. It is highly potent and selective for N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide, with no significant off-target effects reported to date. It is also stable and soluble in aqueous solutions, making it easy to handle and administer in vitro and in vivo experiments. However, EPPTB has some limitations as well. It has a relatively short half-life in vivo, which may limit its effectiveness in long-term studies. It also has poor oral bioavailability, which may require the use of alternative administration routes such as intraperitoneal injection.
Zukünftige Richtungen
For research on EPPTB and related compounds include the development of more potent and selective inhibitors of N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide, the identification of novel targets and pathways involved in insulin signaling and glucose homeostasis, and the testing of EPPTB in clinical trials as a potential therapeutic agent for metabolic disorders.
Synthesemethoden
The synthesis of EPPTB involves a series of chemical reactions starting from commercially available starting materials. The key steps include the condensation of 2-ethoxybenzaldehyde with 3-pyridinecarboxylic acid, followed by the introduction of the methylsulfonyl group and the glycinamide moiety. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
EPPTB has been extensively studied in vitro and in vivo as a tool compound to investigate the role of N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide in insulin signaling and glucose homeostasis. It has been shown to increase insulin sensitivity and glucose uptake in adipocytes and hepatocytes, as well as to improve glucose tolerance and reduce body weight and adiposity in animal models of obesity and diabetes. EPPTB has also been used to study the interaction of N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide with other signaling molecules and to identify potential therapeutic targets for metabolic diseases.
Eigenschaften
IUPAC Name |
2-(2-ethoxy-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-3-23-15-9-5-4-8-14(15)19(24(2,21)22)12-16(20)18-13-7-6-10-17-11-13/h4-11H,3,12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNKISHGKWLUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{amino[(7-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5842695.png)

![N-[2-(acetylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B5842705.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5842714.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide](/img/structure/B5842727.png)
![5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5842735.png)

![N'-[(2,3-dimethoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5842744.png)
![3-(1-ethyl-1H-pyrazol-4-yl)-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]acrylamide](/img/structure/B5842752.png)

![4-oxo-4-{[3-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B5842771.png)
![3-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5842788.png)